1,4-DI(Pyridin-4-YL)benzene

Descripción

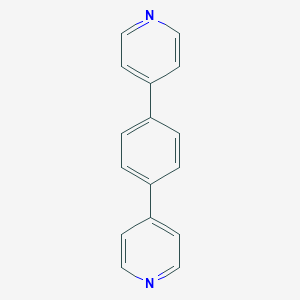

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-pyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKLXRVKVOYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413261 | |

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-56-7 | |

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within N Donor Organic Ligand Chemistry

In the field of coordination chemistry, ligands are molecules or ions that bond to a central metal atom to form a coordination complex. N-donor organic ligands, which contain one or more nitrogen atoms with lone pairs of electrons, are a critical class of these building blocks. researchgate.netnih.gov The nitrogen atoms act as Lewis bases, donating their electron pairs to metal ions, which act as Lewis acids. This interaction leads to the formation of coordination bonds, the strength and directionality of which are fundamental to the field of crystal engineering—the design and synthesis of solid-state structures with desired properties. ul.ie

1,4-Di(pyridin-4-yl)benzene is a prominent example of a ditopic N-donor ligand, meaning it has two distinct nitrogen donor sites. ossila.com Its significance lies in several key characteristics:

Linearity and Rigidity: The para-substitution on the central benzene (B151609) ring imparts a linear and rigid geometry to the molecule. This predictable geometry is highly advantageous in crystal engineering, as it allows for the rational design of extended one-, two-, or three-dimensional networks. rsc.org

Bridging Capability: The two pyridine (B92270) rings are positioned at opposite ends of the molecule, enabling it to act as a bridging ligand that links two separate metal centers. This capacity is crucial for constructing the extended frameworks of coordination polymers and MOFs. rsc.org

Defined Coordination Vector: The nitrogen atoms of the pyridyl groups provide well-defined coordination vectors, dictating the direction in which the coordination bonds will form. This control over the spatial arrangement of components is essential for creating porous materials with specific topologies and pore sizes.

The interplay of these features allows chemists to assemble complex, ordered structures with a high degree of precision. The choice of the N-donor ligand, along with the metal ion and reaction conditions, directly influences the final architecture and, consequently, the properties of the resulting material. nih.gov

Significance As a Supramolecular Building Block

Established Synthetic Routes to the Core Ligand

The preparation of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, which form carbon-carbon bonds between a central benzene ring and two pyridine (B92270) moieties. The Suzuki-Miyaura and Negishi couplings are the most widely employed and well-established methods for this purpose. orgsyn.orgmdpi.comchemie-brunschwig.ch

The Suzuki-Miyaura coupling is a versatile method that typically involves the reaction of an organoboron compound with an organohalide. chemie-brunschwig.chmdpi.com For the synthesis of this compound, two primary pathways are utilized:

The reaction of a 1,4-dihalogenated benzene, such as 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene, with two equivalents of a pyridine-4-boronic acid derivative. chemicalbook.comchemdad.com

The reaction of 1,4-phenylenebisboronic acid with two equivalents of a 4-halopyridine, like 4-bromopyridine. chemicalbook.comchemicalbook.com

A common catalyst system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). chemicalbook.comlu.se The reaction is typically carried out in a solvent mixture, like toluene (B28343) and dimethylformamide (DMF), at elevated temperatures. chemicalbook.com

Another powerful method is the Negishi cross-coupling reaction, which couples an organozinc compound with an organohalide. orgsyn.orgchemie-brunschwig.ch This reaction is noted for its high yields and tolerance to a wide variety of functional groups. orgsyn.orgnih.gov The synthesis of this compound via Negishi coupling would involve the reaction of a di-zincated benzene species with a 4-halopyridine or, conversely, a 4-pyridylzinc halide with a 1,4-dihalobenzene. orgsyn.org

The following table summarizes a typical Suzuki-Miyaura synthesis for the core ligand.

Table 1: Example of Suzuki-Miyaura Synthesis for this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pyridylboronic pinacol (B44631) ester | 1,4-Dibromobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/DMF (1:1) | 130°C | 71% | chemicalbook.com |

| 1,4-Phenylenebisboronic acid | 4-Bromopyridine | Not specified | Not specified | Not specified | Not specified | Not specified | chemicalbook.com |

| 4-Pyridinylboronic acid | 2,7-Dibromo-9H-carbazole* | Pd(PPh₃)₄ | K₂CO₃ | H₂O/DMF (1:4) | 95°C | Not specified | lu.se |

Note: This example demonstrates the synthesis of a related carbazole-cored derivative, but the coupling principle is analogous.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tailoring its electronic, steric, and coordination properties for specific applications, such as metal-organic frameworks (MOFs) and functional materials. ossila.com Functional groups can be introduced on either the central benzene ring or the peripheral pyridine rings.

Synthesis of these derivatives often involves preparing a functionalized precursor before performing the cross-coupling reaction. For instance, to create derivatives with substituents on the central benzene ring, a substituted 1,4-dihalobenzene is used as the starting material. A notable example is the synthesis of 2,5-dialkyl benzoquinones, which proceeds through a double Negishi coupling of a functionalized alkylzinc with 2,5-dibromo-1,4-dimethoxybenzene, followed by oxidative demethylation. nih.gov This strategy allows for the introduction of alkoxy and alkyl groups onto the central ring.

Similarly, functionalized pyridine precursors can be used. The synthesis of fluorinated derivatives, for example, often employs fluorinated pyridines in coupling reactions. unilag.edu.ng Although the Sonogashira coupling is used for ethynyl-bridged analogues, the principle of using pre-functionalized building blocks is the same for direct C-C coupled systems. unilag.edu.ng

More complex derivatives, such as those incorporating terpyridine units with solubilizing alkoxy chains, have also been synthesized. In one approach, long alkoxy chains are first attached to a hydroquinone (B1673460) core. This is followed by a Vilsmeier-Haack or Duff reaction to introduce aldehyde groups (formylation), and finally, a Krohnke-type condensation reaction with 3-acetylpyridine (B27631) and ammonia (B1221849) builds the terpyridine units onto the functionalized benzene core. mdpi.com

The following table outlines a general strategy for synthesizing functionalized derivatives.

Table 2: General Strategies for Synthesizing Functionalized Derivatives

| Target Functionalization | Synthetic Strategy | Key Precursors | Coupling Reaction | Reference |

|---|---|---|---|---|

| Central Ring Alkoxy/Alkyl Groups | Use of a substituted benzene core | 2,5-Dibromo-1,4-dimethoxybenzene, Alkylzinc reagents | Negishi Coupling | nih.gov |

| Terpyridine Units with Alkoxy Chains | Build pyridine units onto a functionalized core | 2,5-Bis(alkoxy)benzene-1,4-dicarbaldehyde, 3-Acetylpyridine | Krohnke Condensation | mdpi.com |

Methodological Advancements in Synthesis

Advanced Catalyst Systems: The development of new palladium catalysts and ligands has been a major driver of progress. Modern catalysts offer higher activity and stability, allowing for lower catalyst loadings and milder reaction conditions. For example, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity in Suzuki-Miyaura cross-couplings of various aryl chlorides, which are typically less reactive than bromides or iodides. researchgate.net The use of specific, electron-rich phosphine (B1218219) ligands like XPhos can also improve the efficiency of Negishi couplings. mdpi.com

Greener Synthetic Routes: In line with the principles of green chemistry, efforts have been made to reduce the environmental impact of synthesis. This includes exploring solvent-free or eco-friendly solvent conditions. Mechanochemical synthesis, which involves grinding solid reactants together, sometimes with a small amount of liquid (Liquid-Assisted Grinding or LAG), has emerged as a powerful technique. polimi.it This method can reduce or eliminate the need for bulk solvents, decrease reaction times, and sometimes lead to the formation of unique solid-state structures. Microwave-assisted synthesis has also been employed to accelerate Knoevenagel condensations for producing related cyano-functionalized derivatives, significantly shortening reaction times from hours to seconds. nih.gov

Process Efficiency: Methodological advancements also aim to streamline synthetic sequences. The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, enhances efficiency by saving time, reagents, and solvents. An example is the palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers to produce aryl(pyridyl)methanols in a one-pot process, which demonstrates a move towards more efficient functionalization of pyridine-containing molecules. acs.org

These advancements continue to expand the toolkit available to chemists, enabling the synthesis of increasingly complex and precisely functionalized this compound derivatives for advanced applications. researchgate.net

Coordination Chemistry and Supramolecular Assembly of 1,4 Di Pyridin 4 Yl Benzene

Ligand Design Principles and Coordination Modes

The utility of 1,4-di(pyridin-4-yl)benzene in constructing coordination networks stems from its well-defined structural and electronic properties. lookchem.com It is a derivative of benzene (B151609) with two pyridine (B92270) rings attached at the 1 and 4 positions. lookchem.com This arrangement results in a symmetric and linear molecule that can act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional structures. lookchem.com

The primary mode of interaction between this compound and metal ions is through the nitrogen atoms of the pyridyl groups. lookchem.com These nitrogen atoms possess lone pairs of electrons that can readily coordinate to a variety of metal centers, including but not limited to zinc (Zn), nickel (Ni), cobalt (Co), and copper (Cu). rsc.orgresearchgate.netresearchgate.netacs.org This coordination is a fundamental Lewis acid-base interaction, with the pyridyl nitrogen acting as the Lewis base and the metal ion as the Lewis acid. The strength and nature of this coordination bond can influence the stability and properties of the resulting assembly. For instance, in a series of cobalt-based MOFs, this compound was one of the pyridine-containing ligands used to study the effect of ligand electron-donating properties on catalytic performance. acs.org

The geometry of this compound plays a crucial role in dictating the topology of the resulting supramolecular assembly. Its linear and rigid nature is a key design feature that promotes the formation of predictable and well-ordered structures. In contrast to its bent isomer, 1,3-di(pyridin-4-yl)benzene, the 1,4-isomer's higher symmetry favors the formation of linear coordination geometries. This linearity allows it to act as a "pillar" or "strut" in coordination networks, bridging between metal-containing nodes or layers to create extended frameworks. rsc.org The length of the ligand also influences the interlayer distance in pillared-layer frameworks, which can in turn affect the magnetic properties of the material. researchgate.net

N-Coordination to Metal Centers

Metal-Organic Frameworks (MOFs) Constructed with this compound

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of this compound as a linker has led to the development of a variety of MOFs with diverse structures and potential applications. lookchem.com

The synthesis of MOFs containing this compound typically involves the reaction of a metal salt with the ligand, often in the presence of a co-ligand, under solvothermal or hydrothermal conditions. rsc.orgresearchgate.net The choice of solvent can also influence the resulting topology. rsc.org For example, two different zinc-based MOFs, designated as compounds 1 and 2, were synthesized using this compound and a tetracarboxylate co-ligand by employing different solvent systems and acids to control the final structure. rsc.org The synthesis of a flexible MOF, X-pcu-11-Zn, involved the reaction of zinc nitrate (B79036) with this compound and a thieno[2,3-b]thiophene-based dicarboxylic acid. rsc.org

The identity of the metal center is a critical factor in determining the final topology of the MOF. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly impacts the way the this compound ligands are arranged in space.

For instance, a series of pillared-layer frameworks with the general formula [Co₃(imda)₂(L)₃]·(L)n·xH₂O were synthesized, where 'L' represents different N,N'-donor ligands, including this compound. researchgate.net In these structures, the cobalt ions form kagomé-like layers that are pillared by the linear dipyridyl ligand. researchgate.net In another example, a nickel(II) coordination polymer was formed where the Ni(II) center is coordinated by this compound and bromobenzoate ligands, resulting in a one-dimensional chain structure. researchgate.net The use of zinc(II) with this compound and a tetracarboxylate co-ligand led to the formation of a three-dimensional framework with paddlewheel Zn₂(COO)₄ units. rsc.org

A selection of MOFs constructed with this compound and various metal centers is presented in the table below.

| MOF Designation | Metal Center | Co-ligand | Resulting Topology |

| Compound 1 | Zn(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) | Two-fold catenated 3D framework with pillared 2D layers rsc.org |

| Compound 2 | Zn(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) | 3D framework with cross-linked Zn-TCPP units and coordinated this compound rsc.org |

| [Co₃(imda)₂(dpb)₃]·(dpb)·13H₂O | Co(II) | Imidazole-4,5-dicarboxylate (imda) | Pillared-layer framework with kagomé lattice researchgate.net |

| [Ni(dpbz)][Ni(CN)₄]n | Ni(II) | Tetracyanonickelate ([Ni(CN)₄]²⁻) | Flexible framework with an unusual Ni-N bond ossila.com |

| X-pcu-11-Zn | Zn(II) | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H₂DMTDC) | 2-fold interpenetrated primitive cubic (pcu) network rsc.org |

| [Ni(dpb)(4-bromobenzoate)₂(H₂O)] | Ni(II) | 4-bromobenzoate | 1D chain researchgate.net |

Co-ligands, also known as auxiliary ligands, are frequently employed in the synthesis of MOFs with this compound to control and diversify the resulting architectures. These co-ligands are typically multidentate carboxylates or other nitrogen-containing ligands that coordinate to the metal centers and, in conjunction with the linear this compound, build up the final framework.

In the case of the zinc-based MOFs, compounds 1 and 2, the tetracarboxylate ligand 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) forms the primary two-dimensional layers or three-dimensional framework, which are then pillared or further connected by the this compound ligands. rsc.org Similarly, in the cobalt-based kagomé lattice MOF, imidazole-4,5-dicarboxylate anions form the layers which are then separated by the this compound pillars. researchgate.net The use of different co-ligands can lead to significantly different structures and properties. For example, a nickel(II) coordination polymer was synthesized using 3',5-dicarboxy-[1,1'-biphenyl]-3,4'-dicarboxylate as a co-ligand, resulting in a three-dimensional network. researchgate.net

The interplay between the linear geometry of this compound and the coordination preferences of the metal center, along with the size, shape, and functionality of the co-ligands, provides a powerful strategy for the rational design and synthesis of novel MOFs with tailored architectures and properties.

Isomeric MOF Structures and Their Formation Control

The formation of Metal-Organic Framework (MOF) isomers, which are compounds with the same chemical composition but different structural arrangements, highlights the chemical versatility of this compound (DPB). The ability to control the synthesis to favor a specific isomer is crucial for tuning the material's properties.

A notable example involves two highly porous zinc-based MOF isomers, denoted as Zn₂(TCPP)(DPB) (compounds 1 and 2 ), where H₄TCPP is 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine. rsc.org Both isomers are constructed from the same building blocks: paddlewheel Zn₂(COO)₄ units, TCPP⁴⁻ ligands, and DPB pillars. rsc.org However, their topologies are distinct, and their formation is directed by the specific synthesis conditions. Compound 1 is formed as a two-fold catenated three-dimensional (3D) framework where 2D layers, built from Zn₂(COO)₄ units and TCPP⁴⁻, are pillared by DPB ligands. rsc.orgossila.com The synthesis of this isomer can be controlled through the use of specific solvents and acid species. rsc.org

The control over isomer formation is often dictated by subtle changes in the reaction environment. Factors such as solvent polarity, temperature, and the presence of modulating agents can influence the kinetics and thermodynamics of the self-assembly process, leading to different crystalline phases. For instance, the use of ethylene (B1197577) glycol as a solvent has been shown to favor non-interpenetrated structures, while methanol/water solutions can lead to interpenetrated frameworks, a form of supramolecular isomerism. rsc.org These findings demonstrate that a rational selection of synthesis parameters allows for targeted construction of MOF isomers with distinct pore sizes and network topologies, which in turn affects their potential applications like gas separation and storage. rsc.org

| Compound | Formula | Key Structural Feature | Synthesis Control | BET Surface Area (m²/g) | Ref. |

| Isomer 1 | Zn₂(TCPP)(DPB) | 2-fold catenated 3D framework | Solvent/Acid choice | 1324 | rsc.org |

| Isomer 2 | Zn₂(TCPP)(DPB) | 3D framework | Solvent/Acid choice | 1247 | rsc.org |

Coordination Polymers (CPs) Incorporating this compound

The rigid and linear nature of this compound, with its two terminal nitrogen donor atoms, makes it an excellent building block for the construction of coordination polymers. Depending on the coordination geometry of the metal center and the presence of other ancillary ligands, this linker can give rise to structures of varying dimensionality.

One-Dimensional Coordination Chain Systems

One-dimensional (1D) coordination polymers are the simplest extended structures, often forming linear or zigzag chains. The this compound ligand effectively bridges metal centers to create these chain motifs.

A clear example is the dicopper(II) coordination polymer, [Cu₂(O₂C-tBu)₄(dpybz)] (where dpybz is this compound). mdpi.com In this structure, paddlewheel-type dicopper(II) units, [Cu₂(O₂C-tBu)₄], act as the nodes, which are linked by the this compound ligands in a linear fashion to form 1D chains. mdpi.com The Cu–N bond length in this compound is 2.156(2) Å. mdpi.com These chains can further assemble through weaker C-H···π interactions to form a more complex, brick-like porous network in the solid state. mdpi.com

Another instance is a Nickel(II) coordination polymer, [Ni(bba)₂(dpb)]·0.5H₂O (where bbaH is 4-bromobenzoic acid and dpb is this compound). researchgate.net This compound also features a 1D chain structure where Ni(II) centers are bridged by the dpb ligands. researchgate.net

| Compound Name/Formula | Metal Center | Dimensionality | Key Structural Feature | Ref. |

| [Cu₂(O₂C-tBu)₄(dpybz)] | Copper (II) | 1D | Linear chains of paddlewheel Cu₂ units linked by dpybz. | mdpi.com |

| [Ni(bba)₂(dpb)]·0.5H₂O | Nickel (II) | 1D | Ni(II) centers bridged by dpb ligands. | researchgate.net |

Two-Dimensional Layered Coordination Networks

Two-dimensional (2D) networks are formed when metal nodes are connected by ligands into extended planar sheets. The this compound ligand often acts as a "pillar" to connect these 2D layers into 3D frameworks, but its involvement in the formation of the primary 2D nets is also observed.

In the construction of some 3D MOFs, such as the Zn₂(TCPP)(DPB) isomer 1 , the initial self-assembly step involves the formation of 2D layers. rsc.orgossila.com Here, the larger TCPP⁴⁻ ligands link the Zn₂(COO)₄ paddlewheel units to form two-dimensional sheets. These sheets are then pillared by the this compound ligands to create the final 3D structure. rsc.orgossila.com

In another example, a twofold interpenetrated MOF, [Zn₂(L)₂(dpyb)] (where H₂L is 3,3'-(thiophene-2,5-diyl)dibenzoic acid and dpyb is this compound), Zn(II) paddlewheel secondary building units are bridged by dpyb ligands, resulting in a 2D (4,4)-sql network with rhombic windows. researchgate.net

Three-Dimensional Extended Coordination Frameworks

The linear, rigid geometry of this compound is ideally suited for constructing robust, porous three-dimensional (3D) frameworks. It can act as a long spacer that connects metal centers or clusters, leading to extended networks with significant porosity.

As previously mentioned, the isomeric MOFs Zn₂(TCPP)(DPB) are examples of 3D frameworks where this compound acts as a pillar connecting 2D layers. rsc.orgossila.com This "pillar-layered" approach is a common strategy for building 3D MOFs. Another example is a 3D framework with the formula [Cu(L)(mpa)]·3H₂O (where L is 1,4-di(1H-imidazol-4-yl)benzene and H₂mpa is 4-methylphthalic acid), where the related di-imidazole ligand pillars 2D nets into a 3D structure. mdpi.com

Direct connection in three dimensions is also possible. A Nickel(II) compound, catena-poly[triaqua-(μ₂-1,4-di(pyridin-4-yl)benzene-κ²N:N′)-(3′,5-dicarboxy-[1,1′-biphenyl]-3,4′-dicarboxylato-κO)nickel(II)], presents a 3D network extended by both the this compound ligands and carboxylate anions. researchgate.net

Flexible Coordination Polymer Systems

A flexible metal-organic framework with the formula {[Ni(dpbz)][Ni(CN)₄]}n (where dpbz = 1,4-bis(4-pyridyl)benzene) has been synthesized and characterized. ossila.com The flexibility in such systems can lead to interesting properties, such as guest-induced structural transformations. For example, some interpenetrated MOFs can undergo single-crystal-to-single-crystal transformations in response to external stimuli like solvents or pressure, changing from an open, porous phase to a less open or non-porous phase. researchgate.net This dynamic behavior is crucial for applications in chemical sensing and selective separations.

Supramolecular Self-Assemblies Involving this compound

Beyond forming robust coordination bonds with metal ions, this compound participates in supramolecular self-assembly through weaker, non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental in directing the formation of higher-order structures in the solid state and in solution.

Proton-assisted self-assembly of linear di-pyridyl aromatic molecules at a solid-liquid interface has been observed, demonstrating how protonation can control the formation of ordered molecular arrays on a surface. ossila.com

In the context of discrete coordination complexes, this compound has been used as a bridging ligand to form large, rectangular metallacycles. For instance, a series of platinum rectangular metallacycles have been synthesized where this compound links bimetallic platinum complexes. mdpi.com These metallacycles can then aggregate through intermolecular π-π stacking, a process influenced by solvent polarity. mdpi.com The formation of these supramolecular assemblies is a spontaneous process driven by the thermodynamic favorability of the final structure.

Furthermore, dihydrogen bond interactions involving organometallic complexes bearing the this compound ligand have been exploited for the separation of hexane (B92381) isomers, showcasing how weak interactions in a supramolecular system can lead to highly selective functions. ossila.com

Proton-Assisted Self-Assembly Mechanisms

The self-assembly of this compound at solid/liquid interfaces can be significantly influenced by the presence of protons. Research has shown that the introduction of a strong acid can act as a catalyst, accelerating the formation of highly ordered two-dimensional crystalline structures. This phenomenon has been systematically studied using scanning tunneling microscopy (STM) at the interface between an organic acid solution and a highly oriented pyrolytic graphite (B72142) (HOPG) surface. researchgate.netossila.com

In a typical experiment, when this compound is dissolved in a long-chain fatty acid like heptanoic acid, the assembly process can be slow. However, upon the addition of a stronger acid, such as trichloroacetic acid, the rate of formation of well-ordered monolayers is dramatically increased. researchgate.net The underlying mechanism for this acceleration is attributed to the protonation of the nitrogen atoms on the pyridine rings of the this compound molecules.

The protonated pyridyl groups are then able to form strong intermolecular hydrogen bonds with the deprotonated carboxylate groups of the fatty acid solvent molecules. These hydrogen bonds act as a directional force, guiding the self-assembly of the ligand into a stable, patterned arrangement on the substrate. This proton-assisted mechanism provides a valuable method for controlling the kinetics and thermodynamics of supramolecular self-assembly on surfaces, offering insights into processes that may occur in acidic biological environments. researchgate.net

Interactive Data Table: Proton-Assisted Self-Assembly of Linear Dipyridyl Molecules

| Molecule | Assembly Behavior without Strong Acid | Assembly Behavior with Strong Acid | Proposed Mechanism |

| This compound | Slow formation of ordered structures | Rapid formation of well-ordered monolayers | Proton-assisted formation of intermolecular hydrogen bonds between protonated pyridyl groups and carboxylate anions. researchgate.net |

| 4,4'-bipyridine | Slow assembly | Accelerated assembly | Similar proton-assisted mechanism, enhancing intermolecular interactions. researchgate.net |

| 4,4'-di(4-pyridyl)biphenyl | Structural transformation during assembly | Leads to different, more stable assembled structures | Protonation influences the energetic landscape of the assembly process, favoring a different polymorph. researchgate.net |

Halogen Bonding Interactions in Co-crystals

Halogen bonding has emerged as a powerful non-covalent interaction for the construction of supramolecular architectures. This compound, with its two nitrogen-containing pyridine rings, acts as an effective halogen bond acceptor. When co-crystallized with suitable halogen bond donors, such as 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) or 1,4-diiodoperchlorobenzene, it forms a variety of co-crystals with distinct structures and properties. semanticscholar.orgmdpi.comnih.govacs.orgacs.org

For instance, the co-crystallization of this compound with 1,4-DITFB can result in the formation of linear, extended chains where the two components are linked in an alternating fashion. semanticscholar.org The specific geometry and stoichiometry of the resulting co-crystal can be influenced by the solvent and the molar ratio of the components used during crystallization. These halogen-bonded co-crystals can exhibit interesting photophysical properties, such as phosphorescence, which are a direct consequence of the heavy-atom effect of the iodine and the specific packing arrangement induced by the halogen bonds. semanticscholar.org

Interactive Data Table: Halogen Bonding in Co-crystals of Pyridine Derivatives with 1,4-Diiodotetrafluorobenzene (1,4-DITFB)

| Pyridine Derivative | Halogen Bond Donor | Resulting Supramolecular Structure | Key Findings |

| This compound | 1,4-DITFB | Linear 1D chains | Formation of extended chains through C–I···N halogen bonds. semanticscholar.org |

| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole | 1,4-DITFB | 1:1 co-crystal | The structure is stabilized by N···I halogen bonds. mdpi.com |

| 2,2',2''-terpyridine | 1,4-DITFB | Trimeric adducts | Only one of the three pyridyl groups participates in halogen bonding. semanticscholar.orgnih.gov |

| 4,4'-azopyridine | 1,4-DITFB | Linear 1D chains | The azo group does not participate in the primary halogen bonding interactions. semanticscholar.org |

Metallacycles and Metallacages Incorporating the Ligand

The rigid and ditopic nature of this compound makes it an excellent ligand for the construction of discrete, self-assembled coordination complexes such as metallacycles and metallacages. By reacting with metal precursors that have specific coordination geometries, a variety of well-defined, hollow supramolecular structures can be synthesized. mdpi.commdpi.comresearchgate.net

A common strategy involves the use of square-planar metal complexes, often of platinum(II) or palladium(II), which act as 90-degree corners. When these are combined with the linear this compound ligand, which serves as a side, the components self-assemble into rectangular or square-shaped metallacycles. A stepwise synthetic approach is often employed, allowing for the construction of non-symmetric or mixed-ligand structures. mdpi.commdpi.com

For example, tetranuclear platinum(II) rectangular metallacycles have been synthesized by reacting a bimetallic platinum complex with this compound and other similar 4,4'-bipyridine-like ligands of varying lengths. mdpi.commdpi.comresearchgate.net These metallacycles can exhibit interesting photophysical properties, such as dual emission and fluorosolvatochromism, which are dependent on the nature of the ligands and the solvent environment. mdpi.com Ruthenium(II) has also been used to form metallacages with this ligand, leading to structures with potential applications in catalysis and as hosts for guest molecules. google.com The characterization of these complex structures is typically achieved through a combination of multinuclear NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.commdpi.com

Interactive Data Table: Examples of Metallacycles Incorporating this compound

| Metal Center | Ancillary Ligands | Resulting Structure | Synthesis Method | Key Characteristics |

| Platinum(II) | 2,2'-bipyridine, p-biphenyl | Rectangular metallacycle | Stepwise synthesis | Dual-emissive properties, aggregation-dependent optical characteristics. mdpi.commdpi.com |

| Platinum(II) | 2,2'-bipyridine, p-terphenyl | Tetranuclear platinum square | Stepwise synthesis | Exhibits fluorosolvatochromism. mdpi.comresearchgate.net |

| Ruthenium(II) | 2,2'-bipyridine-6,6'-dicarboxylate | Oligomeric macrocycles/metallacages | Self-assembly | Investigated for catalytic water oxidation. google.com |

Advanced Characterization Methodologies for 1,4 Di Pyridin 4 Yl Benzene Based Materials

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. For materials incorporating 1,4-di(pyridin-4-yl)benzene, SCXRD reveals critical details about their structure at the atomic level.

Determination of Coordination Geometries and Bond Analysis

SCXRD analysis allows for the precise determination of the coordination environment around metal centers in MOFs and coordination polymers. For instance, in a cobalt(II) complex, this compound acts as a ditopic ligand, with its pyridyl nitrogen atoms coordinating to the metal centers to form one-dimensional chains with octahedral geometry. The Co-N bond lengths in such structures are typically around 2.1 Å.

In co-crystals, such as that formed between this compound and 1,4-diiodotetrafluorobenzene (B1199613), SCXRD reveals the formation of neutral adducts at both pyridyl nitrogen atoms. mdpi.comresearchgate.net The dN∙∙∙I distances and C–I···N angles, which are key parameters describing the halogen bonding, can be accurately measured. mdpi.comresearchgate.netpreprints.org For example, in one such co-crystal, these distances were found to be 2.801(5) Å and 2.947(4) Å, with corresponding angles of 177.4(2)° and 168.3(2)°. mdpi.comresearchgate.netpreprints.org

The table below presents selected bond lengths and angles for a co-crystal of this compound with 1,4-diiodotetrafluorobenzene, as determined by SCXRD. mdpi.comresearchgate.netpreprints.org

| Interaction | Bond Length (Å) | Bond Angle (°) |

| N1∙∙∙I1 | 2.801(5) | 177.4(2) |

| N4∙∙∙I2 | 2.947(4) | 168.3(2) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In co-crystals of (E)-1,2-di(pyridin-4-yl)ethene, a related compound, with 4-alkoxybenzoic acids, O–H⋯N hydrogen bonds are the primary interaction, linking the acid and base components. nih.gov Additionally, C–H⋯O interactions and π–π stacking between benzene (B151609) and pyridine (B92270) rings contribute to the formation of tape and columnar structures. nih.gov The centroid-centroid distances for π–π interactions can be precisely measured, for instance, at 3.658 (2) Å between benzene and pyridine rings. nih.gov

In a flexible MOF, X-pcu-11-Zn, which contains this compound as a ligand, selective binding of benzene over cyclohexane (B81311) is attributed to π–π and C–H⋯π aromatic packing interactions, as revealed by SCXRD analysis of the benzene-loaded phase. rsc.org

The following table summarizes key intermolecular interactions observed in a co-crystal of (E)-1,2-di(pyridin-4-yl)ethene and a 4-alkoxybenzoic acid. nih.gov

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Hydrogen Bond | O–H⋯N | - |

| π–π Stacking | Benzene-Pyridine | 3.658 (2) |

| π–π Stacking | Pyridine-Pyridine | 3.960 (2) |

Spectroscopic Techniques for Structural and Electronic Characterization

While SCXRD provides a static picture of the crystalline state, spectroscopic techniques offer complementary information about the structural and electronic properties of this compound-based materials in various states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution and in the solid state. For derivatives of this compound, ¹H and ¹³C NMR spectroscopy in solution can confirm the chemical structure, with pyridyl protons typically appearing as doublets and aromatic protons as a triplet. In a study of ruthenium polypyridine complexes, NMR measurements were used to investigate aggregation phenomena in aqueous solution and the formation of inclusion complexes with β-cyclodextrin. researchgate.net Solid-state NMR, specifically ¹³C cross-polarization/magic angle spinning (CP/MAS), is valuable for characterizing insoluble materials like COFs, providing information about the local environment of the carbon atoms. doi.org

The table below shows typical ¹H NMR chemical shifts for a 1,3,5-tris(2,6-dimethylpyridin-4-yl)benzene, a related multi-pyridyl compound. doi.org

| Proton | Chemical Shift (δ, ppm) |

| Aromatic CH | 7.94 (s, 3H) |

| Pyridyl CH | 7.34 (s, 6H) |

| Methyl CH₃ | 2.62 (s, 18H) |

Vibrational Spectroscopy (Raman and Infrared)

Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and are widely used to characterize the structural integrity and interactions within this compound-based materials. rsc.org The vibrational spectra of polymorphs can show differences in frequencies, intensities, and the number of bands due to variations in molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.com

In the context of co-crystals, IR spectroscopy can provide evidence for the formation of intermolecular interactions. For instance, in the co-crystal of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole and 1,4-diiodotetrafluorobenzene, a shift in the ν(C–I) stretching mode to a lower frequency in the FT-IR spectrum confirms the presence of halogen bonding. mdpi.comresearchgate.netpreprints.orgresearchgate.net

Raman spectroscopy is particularly useful for studying the framework vibrations of MOFs. For flexible MOFs like MIL-53, the position of certain Raman bands, such as the νs(COO–) mode, is sensitive to the pore size (large pore vs. narrow pore forms). acs.org

The following table highlights the change in the C-I stretching frequency upon co-crystal formation, as observed by FT-IR spectroscopy. researchgate.netpreprints.orgresearchgate.net

| Compound | ν(C–I) (cm⁻¹) |

| Free 1,4-DITFB | 760 |

| Co-crystal | 748 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of this compound-based materials. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. In materials incorporating the this compound ligand, the observed electronic transitions provide insight into the ligand's conjugated π-system and its interaction with metal centers.

In the solid state, diffuse reflectance UV-Vis spectra are typically recorded. For coordination polymers based on this compound and related ligands, strong absorption bands are commonly observed in the UV region. These absorptions, often found between 230 and 384 nm, are generally assigned to intraligand π→π* transitions within the aromatic and pyridyl groups of the linker. sci-hub.se The position and intensity of these bands can be influenced by the coordination environment and the specific metal ion involved.

When coordinated with transition metals, particularly those with d-electrons like copper(II), additional absorption bands may appear. These can include ligand-to-metal charge transfer (LMCT) bands and, in some cases, weaker bands in the visible region corresponding to spin-allowed d-d transitions of the metal ion. sci-hub.se For instance, a copper(II) coordination polymer exhibited broad bands centered at 366 nm and 384 nm, attributed to π→π* transitions and LMCT, as well as a band at 687 nm assigned to d-d transitions. sci-hub.se

Table 1: Representative UV-Vis Absorption Data for Materials Containing Pyridyl-Aromatic Ligands

| Material Type | Absorption Range (nm) | Assignment |

|---|---|---|

| Ligand (HL) | 230 - 376 | Intraligand π→π* transition sci-hub.se |

| Cu(II) Coordination Polymer | 366 - 384 | π→π* and LMCT sci-hub.se |

| Cu(II) Coordination Polymer | 687 | d-d transition sci-hub.se |

| Zn(II) Coordination Polymer | 285 - 368 | π→π* and LMCT sci-hub.se |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying materials with unpaired electrons, such as organic radicals and many transition metal ions. bruker.com In the context of this compound-based materials, EPR is particularly valuable for investigating the formation and behavior of radical species, which can arise through redox processes.

The this compound moiety is structurally related to 4,4'-bipyridine, the core of viologen molecules. Viologens are well-known for their ability to form stable radical cations upon one-electron reduction. This property can be imparted to materials that incorporate these structures. EPR spectroscopy can directly detect these radical cations and provide information about their electronic environment. mdpi.comresearchgate.net

For example, studies on metal-organic frameworks (MOFs) using viologen-based linkers, such as N,N′-bis(3,5-dicarboxylatobenzyl)-4,4′-bipyridinium, have utilized EPR to monitor the material's response to external stimuli. In one case, significant changes in the EPR spectra were observed during hydration and dehydration cycles, which were attributed to magnetic interactions between radical species formed within the framework and the coordinated metal ions. mdpi.com The intensity of the EPR signal can also be correlated with the concentration of the radical species, allowing for quantitative analysis under different conditions, such as varying basicity or upon chemical reduction. mdpi.com The technique is sensitive enough to confirm the generation of radical cations and subsequent formation of superoxygen radicals in catalytic cycles involving viologen-based polymer networks. researchgate.net

Porosity and Gas Adsorption Characterization

When this compound is used as a pillar or linker in the construction of metal-organic frameworks, the resulting materials often exhibit significant porosity. The characterization of this porosity is essential for applications in gas storage, separation, and catalysis. nih.gov The primary techniques for this analysis are gas adsorption isotherms, typically measured using nitrogen (N₂) at 77 K.

From the N₂ adsorption-desorption isotherm, several key parameters can be determined, including the Brunauer-Emmett-Teller (BET) surface area, Langmuir surface area, pore volume, and pore size distribution. For instance, a highly porous MOF, Zn₂(TCPP)(DPyBz), which uses this compound (DPyBz) as a pillar, exhibits a high BET surface area of 1,324 m²/g. ossila.com This high surface area is indicative of a large internal pore network accessible to gas molecules.

Flexible MOFs incorporating this compound can show more complex "gate-opening" or "breathing" behaviors. A notable example is the flexible MOF [Zn₂(DMTDC)₂(dpb)] (where dpb is this compound), which undergoes a structural transformation upon guest removal. rsc.orgrsc.org Its adsorption isotherms are atypical:

Nitrogen (N₂) Adsorption: At 77 K, it displays a two-step (Type F-IV²) isotherm, indicating a guest-induced structural change, with a total uptake of 337 cm³/g. rsc.org

Carbon Dioxide (CO₂) Adsorption: At 195 K, the isotherm is even more complex, showing a three-step profile with two distinct gate-opening pressures. The total CO₂ uptake exceeds 260 cm³/g. rsc.orgrsc.org

These materials can also exhibit selective gas and vapor adsorption based on the specific interactions between the guest molecules and the framework's pore surface. The [Zn₂(DMTDC)₂(dpb)] framework, for instance, was found to selectively adsorb benzene over cyclohexane, a property attributed to favorable π-π and C-H···π interactions between benzene and the aromatic linkers of the MOF. rsc.orgrsc.org

Table 2: Gas Adsorption Properties of Selected MOFs Incorporating this compound

| Framework | Guest | Temperature (K) | Surface Area / Uptake | Notes |

|---|---|---|---|---|

| Zn₂(TCPP)(DPyBz) ossila.com | N₂ | 77 | 1,324 m²/g (BET) | High porosity, used for CO₂/hydrocarbon capture. |

| [Zn₂(DMTDC)₂(dpb)] rsc.orgrsc.org | N₂ | 77 | 337 cm³/g | Two-step "gate-opening" isotherm. |

| [Zn₂(DMTDC)₂(dpb)] rsc.orgrsc.org | CO₂ | 195 | >260 cm³/g | Three-step isotherm; Langmuir surface area of 200 m²/g for the first step. |

| [Zn₂(DMTDC)₂(dpb)] rsc.orgrsc.org | Benzene | 298 | Selective adsorption | Adsorbs 3.48 benzene molecules per formula unit. |

| [Zn₂(DMTDC)₂(dpb)] rsc.orgrsc.org | Cyclohexane | 298 | Low adsorption | Adsorbs 0.04 cyclohexane molecules per formula unit. |

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For materials based on this compound, TGA provides information on solvent loss, guest molecule release, and the ultimate decomposition temperature of the framework, which is a key indicator of its robustness for practical applications. nih.gov

A typical TGA curve for a MOF synthesized in a solvent shows an initial weight loss at lower temperatures (e.g., below 150-200 °C). This step corresponds to the removal of guest molecules, such as water or organic solvents, residing within the pores. Following this initial loss, a stable plateau is often observed, indicating the temperature range in which the desolvated framework is thermally stable. The onset of a sharp weight loss at higher temperatures marks the decomposition of the organic linkers and the collapse of the framework structure.

For the flexible MOF [Zn₂(DMTDC)₂(dpb)], TGA shows an initial weight loss of about 30% up to 150 °C, corresponding to the loss of guest solvent molecules from the as-synthesized material. rsc.org After this, the framework is thermally stable up to approximately 320 °C, at which point decomposition begins. rsc.org The thermal stability of related aromatic pyridyl compounds, such as 1,3,5-tri(pyridin-4-yl)benzene (B1590726), has been noted to be high, with decomposition onsets around 350°C, underscoring the inherent thermal robustness of these types of linkers.

Computational and Theoretical Investigations of 1,4 Di Pyridin 4 Yl Benzene Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands out as a robust and widely used quantum mechanical modeling method to investigate the properties of DPyBz-based systems. By calculating the electron density of a system, DFT can accurately predict a wide array of molecular properties, offering a balance between computational cost and accuracy.

Geometric Optimization and Electronic Structure Calculations

Determining the most stable three-dimensional arrangement of atoms, or the molecular geometry, is a primary application of DFT. For 1,4-di(pyridin-4-yl)benzene, geometric optimization calculations are crucial for understanding its conformational landscape. A key structural parameter is the dihedral angle between the central phenyl ring and the two terminal pyridyl rings. DFT studies have shown that the molecule is not perfectly planar, exhibiting a twist between the rings. This deviation from planarity is critical as it influences the degree of π-conjugation across the molecule, which in turn affects its electronic properties and packing in the solid state. In one study, DFT calculations for a nickel-containing metal-organic framework with DPyBz linkers yielded lattice constants within 2% of experimental measurements, validating the accuracy of the chosen computational approach. aip.org

Electronic structure calculations reveal the arrangement of molecular orbitals and their energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. Theoretical studies on related pyridyl-based systems demonstrate that the distribution of electron clouds in these frontier orbitals is spread across the π-electron system of the pyridyl and phenyl rings. mdpi.comresearchgate.net Analysis of similar conjugated systems shows that chemical modifications can systematically tune the HOMO-LUMO energy gap, thereby altering the material's electronic and optical characteristics. researchgate.net For instance, Bader Charge Analysis performed on a Ni-DPyBz complex indicated a significant electronic charge transfer from the nickel atoms to the nitrogen atoms of the DPyBz ligand, highlighting the ionic character of the Ni-N bonds. aip.org

| Parameter | Description | Finding |

|---|---|---|

| Charge Transfer (Ni1 to N) | Average electrons transferred from 6-fold coordinated Nickel to Nitrogen atoms. | ~1.3 electrons |

| Charge Transfer (Ni2 to N) | Average electrons transferred from 5-fold coordinated Nickel to Nitrogen atoms. | ~0.94 electrons |

| Bonding Characteristic | Interpretation of the charge transfer data. | The Ni1-N bond exhibits stronger ionic characteristics compared to the Ni2-N bond. |

Prediction of Spectroscopic Signatures

DFT is a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is specifically used to calculate electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) and the strength of the electronic transitions. mdpi.comnih.gov For conjugated molecules like DPyBz, these transitions are typically π→π* in nature. Computational studies on similar compounds show that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, with the choice of solvent model being crucial for achieving high accuracy. beilstein-journals.org The inclusion of solvent effects, often through a polarizable continuum model (PCM), can significantly improve the correlation between calculated and experimental λmax values. beilstein-journals.org

DFT calculations are also employed to simulate vibrational spectra (Infrared and Raman). By computing the vibrational frequencies and their intensities, researchers can assign experimental spectral bands to specific atomic motions within the molecule. For a related compound, 1,4-bis[2-(4-pyridyl) ethenyl]-benzene, DFT calculations using the B3LYP functional were shown to be in good agreement with experimental FTIR and FT-Raman spectra, allowing for detailed band assignments. researchgate.net

| Functional/Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| B3LYP/6-31++G(d,p) | 1,4-bis[2-(4-pyridyl) ethenyl]-benzene | Calculated vibrational frequencies are in good agreement with experimental wavenumbers. | researchgate.net |

| CAM-B3LYP, ωB97XD, M06-2X | Pyridine-thiophene oligomers | These functionals produce vertical excitation energies and CD spectra closer to high-level ADC(2) benchmark results. | acs.org |

| B3LYP, PBE0 | Pyridine-thiophene oligomers | These global hybrid functionals produce excitation energies that are far from the ADC(2) benchmark results. | acs.org |

| SMD Solvent Model | Oxazine Dyes | Found to be more reliable than CPCM for predicting excitation energies in solvent for the studied systems. | beilstein-journals.org |

Analysis of Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound. The molecule frequently serves as a linear linker or "pillar" in the construction of metal-organic frameworks (MOFs) and coordination polymers, where its terminal pyridyl nitrogen atoms coordinate to metal centers. aip.orgossila.com DFT can be used to model the coordination process, calculate binding energies, and investigate the electronic structure of the resulting framework. acs.org These studies help in understanding how DPyBz interacts with metal ions to form stable, porous structures. aip.orgossila.com Furthermore, computational analysis can shed light on intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial in the self-assembly of DPyBz molecules into larger supramolecular architectures.

Development and Application of Computational Models

The reliability of theoretical predictions hinges on the development and careful application of computational models. This involves selecting appropriate DFT functionals (e.g., B3LYP, PBE0, CAM-B3LYP) and basis sets (e.g., 6-31G(d,p)) that are well-suited for the system under investigation. acs.orgresearchgate.net Studies comparing various functionals have shown that range-separated hybrid functionals like CAM-B3LYP often provide more accurate results for excited-state properties of pyridyl-containing oligomers compared to global hybrids like B3LYP. acs.org For MD simulations, the development of accurate force fields, which define the potential energy of the system, is critical. Traditional force fields can sometimes be inaccurate for complex interactions, leading to ongoing research into improved models. arxiv.org

These computational models are applied to screen and design new materials. By predicting the properties of hypothetical DPyBz derivatives, researchers can identify promising candidates for applications such as gas storage and separation in MOFs, or as components in luminescent materials, before undertaking costly and time-consuming synthesis. acs.orgnih.gov This synergy between computational modeling and experimental work accelerates the discovery and optimization of new functional materials based on the this compound scaffold.

Advanced Applications of 1,4 Di Pyridin 4 Yl Benzene Derived Materials

Gas Adsorption and Separation Technologies

The precisely defined pore structures and tunable surface chemistry of MOFs constructed with 1,4-di(pyridin-4-yl)benzene and its derivatives are highly advantageous for gas adsorption and separation processes. researchgate.net These materials offer high surface areas and selective binding sites that can differentiate between gas molecules based on size, shape, and chemical affinity. biotechjournal.in

Selective Carbon Dioxide (CO2) Capture

Materials derived from this compound have demonstrated significant potential for capturing carbon dioxide, a critical technology for mitigating greenhouse gas emissions. By incorporating this linker into various frameworks, researchers have created adsorbents with high uptake capacities and selectivity for CO2.

A notable example is a flexible metal-organic framework with the formula {[Ni(1,4-bis(4-pyridyl)benzene)][Ni(CN)4]}n, referred to as Ni-dpbz. aip.orgresearchgate.net This material exhibits a significant CO2 adsorption capacity of approximately 220 mg/g. aip.org Another framework, a highly porous zinc-based MOF, Zn2(TCPP)(DPyBz), which uses this compound as a pillar ligand, also shows selective CO2 capture capabilities. ossila.com Similarly, a zinc-based MOF, MOF-LS10, which incorporates a thiazolo[5,4-d]thiazole (B1587360) derivative alongside this compound, possesses a moderate capacity for CO2 adsorption. acs.org

The performance of these materials is often benchmarked against other porous materials under various conditions, highlighting their competitive adsorption abilities.

Table 1: CO2 Adsorption in this compound-Derived MOFs

| Material | Composition | CO2 Adsorption Capacity | Notes |

|---|---|---|---|

| Ni-dpbz | {[Ni(dpbz)][Ni(CN)4]}n | ~220 mg/g | Flexible framework exhibiting hysteretic adsorption. aip.orgresearchgate.net |

| Zn2(TCPP)(DPyBz) | Zn2(TCPP)(DPyBz) | Not specified | Exhibits selective CO2 capture. ossila.com |

| X-pcu-11-Zn | [Zn2(DMTDC)2(dpb)] | 3-step profile | Shows guest-induced switching with two gate-opening pressures at 195 K. rsc.orgrsc.org |

| MOF-LS10 | Pillared-layer Zn-MOF | Moderate capacity | Also used in catalysis. acs.org |

Separation of Light Hydrocarbons and Isomers

The separation of light hydrocarbons, particularly isomers with similar physical properties, is a major challenge in the petrochemical industry. researchgate.net MOFs built with this compound provide a promising solution due to their ability to achieve shape- and size-selective separations.

A flexible MOF, X-pcu-11-Zn-β, which is formulated as [Zn2(DMTDC)2(dpb)], demonstrates remarkable selectivity for benzene (B151609) over cyclohexane (B81311). rsc.orgrsc.org This separation is challenging due to their similar boiling points but is achieved by the MOF through a gate-opening effect driven by specific host-guest interactions. rsc.org The framework selectively adsorbs benzene, a process that is reversible over multiple cycles. rsc.orgrsc.org

Furthermore, a self-assembled iridium metallacycle incorporating this compound has been successfully used for the difficult separation of hexane (B92381) isomers. ossila.com This system can produce n-hexane with a purity exceeding 99% from a mixture of five hexane isomers in a single adsorption-desorption cycle. ossila.com This high selectivity is attributed to specific dihydrogen bond interactions within the material's structure. ossila.com

Table 2: Hydrocarbon Separation using this compound-Derived Materials

| Material | Target Separation | Purity/Selectivity | Reference |

|---|---|---|---|

| X-pcu-11-Zn-β | Benzene / Cyclohexane | Selective adsorption of benzene | rsc.orgrsc.org |

| Iridium Metallacycle | Hexane Isomers | >99% purity n-hexane | ossila.com |

| Zn2(TCPP)(DPyBz) | Light Hydrocarbons | Selective capture | ossila.com |

Adsorption Mechanism Studies within Framework Structures

Understanding the mechanism of gas adsorption is crucial for designing more efficient materials. Studies on this compound-based frameworks have revealed several key interaction modes.

In flexible MOFs like Ni-dpbz, the adsorption process involves significant structural changes. aip.orgresearchgate.net This material exhibits a "gating" or "breathing" effect, where the framework transitions from a low-porosity (narrow pore) phase to a high-porosity (large pore) phase upon exposure to guest molecules like CO2 at specific pressures. aip.orgresearchgate.netrsc.org This structural transformability is a key feature of its hysteretic adsorption and desorption behavior. researchgate.net

For the selective adsorption of benzene in X-pcu-11-Zn-β, single-crystal X-ray diffraction studies have provided detailed mechanistic insights. rsc.orgrsc.org The selectivity is attributed to a combination of π–π stacking and C–H⋯π interactions between the benzene guest molecules and the aromatic components of the MOF framework. rsc.orgrsc.org In the case of hexane isomer separation by the iridium metallacycle, the mechanism relies on dihydrogen bond interactions (B–Hδ−···Hδ+–C) between the framework and the specific isomer. ossila.com

Catalysis and Photocatalysis

The integration of this compound into coordination polymers and MOFs creates materials that are not only porous but also possess catalytically active sites. lookchem.com The ligand can stabilize metal centers, while the framework itself can act as a heterogeneous catalyst, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Heterogeneous Catalysis in Organic Transformations

Materials derived from this compound have been employed as robust heterogeneous catalysts for various organic reactions. A di-manganese complex featuring a 1,4-bis(2,2':6,2''-terpyridin-4'-yl)benzene ligand functions as an effective heterogeneous catalyst for both water oxidation to produce oxygen and the selective oxidation of sulfides. researchgate.net

In another application, a zinc-based MOF, MOF-LS10, which contains a derivative of the title compound, efficiently catalyzes the cycloaddition of CO2 to epoxides, yielding valuable cyclic carbonates under mild conditions. acs.org This demonstrates the potential of these materials in CO2 utilization. Furthermore, copper(I) immobilized on a polymer support has been used to catalyze C-N cross-coupling reactions. muni.cz

Table 3: Heterogeneous Catalysis with this compound-Derived Materials

| Catalyst | Reaction Catalyzed | Substrates | Key Finding |

|---|---|---|---|

| Di-manganese complex | Oxygen evolution & Sulfide oxidation | Water, Sulfides | Functions as a heterogeneous catalyst for two different oxidation reactions. researchgate.net |

| MOF-LS10 | CO2 Cycloaddition | CO2 and epoxides | Efficiently forms cyclic carbonates under mild conditions. acs.org |

| Immobilized Cu(I) | C-N Cross-Coupling | Aryl amines and 4-chloropyridine (B1293800) | Effective catalyst system for forming new carbon-nitrogen bonds. muni.cz |

Photocatalytic Reaction Studies

The incorporation of photoactive components into frameworks containing this compound has led to materials capable of harnessing light energy to drive chemical reactions. These photocatalytic systems are of great interest for applications in environmental remediation and solar fuel production. researchgate.netresearchgate.net

A zinc coordination polymer incorporating 1,4-bis(pyridine-4-yl)benzene has been shown to photocatalytically degrade organic dyes such as Rhodamine B. semanticscholar.org Similarly, other Zn(II) and Co(II) coordination polymers have demonstrated excellent potential as photocatalysts for the degradation of methylene (B1212753) blue. researchgate.net

For more complex transformations, linear oligomeric catalysts with the formula [Ru(bda)L]n, where L is a functionalized this compound linker, have been developed for visible light-driven water oxidation. researchgate.net In a different application, the zinc-based MOF known as MOF-LS10 exhibits excellent photocatalytic performance in benzylamine (B48309) coupling reactions at room temperature. acs.org Mechanistic studies suggest that the photocatalytic activity involves the generation of superoxide (B77818) radicals (·O2–) after the MOF is excited by light. acs.org

Table 4: Photocatalytic Applications of this compound-Derived Materials

| Material | Photocatalytic Reaction | Substrate(s) | Light Source |

|---|---|---|---|

| Zn(II) Coordination Polymer | Degradation of Rhodamine B | Rhodamine B | Not specified |

| [Ru(bda)L]n Oligomers | Water Oxidation | Water | Visible light |

| MOF-LS10 | Benzylamine Coupling | Benzylamine | Not specified |

| Zn(II)/Co(II) CPs | Degradation of Methylene Blue | Methylene Blue | Not specified |

Active Site Design and Mechanistic Investigations

The rigid, linear, and coordinating nature of this compound (DPyBz) and its derivatives makes it a prime candidate for constructing well-defined catalytic centers within larger molecular architectures, such as metal-organic frameworks (MOFs) and metallo-supramolecular polymers. The design of active sites often involves integrating catalytically active metal centers with ligands like DPyBz, which act as pillars or linkers, influencing the accessibility and electronic properties of the metal center.

A notable example involves a di-manganese complex utilizing the "back-to-back" ligand 1,4-bis(2,2':6,2''-terpyridin-4'-yl)benzene. researchgate.net This configuration creates a mononuclear manganese catalytic center that functions as a heterogeneous catalyst for oxygen evolution. researchgate.net Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have been crucial in understanding the reaction pathways. These calculations revealed that the central benzene ring in the complex is distorted relative to the two manganese centers, which limits electronic resonance between the two sides of the complex. researchgate.net The proposed mechanism for water oxidation involves a radical pathway, highlighted by calculations showing the unpaired electron located on an oxyl-ligand. researchgate.net

In another approach, oligomeric Ruthenium (Ru) complexes have been developed for water oxidation. These catalysts use ligands such as 1,4-di(pyridin-3-yl)benzene (B3328342) as bridging units and 2,2'-bipyridine-6,6'-dicarboxylate (bda) as chelating ligands. google.com Detailed kinetic studies of such polymeric catalysts suggest that a single-site water nucleophilic attack (WNA) is the predominant mechanism. lookchem.com This differs from the mechanism observed for smaller, analogous molecular catalysts. lookchem.com

Furthermore, DPyBz has been used to construct pillared-layer Zn-MOFs for photocatalysis. For instance, MOF-LS12, synthesized from 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) and DPyBz, was used in control experiments to investigate the synergistic catalytic effects of different structural units in photocatalytic benzylamine coupling. acs.orgnih.gov The mechanism in related systems involves the generation of superoxide radicals (·O₂⁻) through electron transfer from the light-excited MOF to an oxidant, which then act as the main active species in the oxidation reaction. acs.orgnih.gov

Sensing Platforms

The unique structural and electronic properties of this compound have led to its extensive use in the development of highly sensitive and selective sensing platforms, particularly within luminescent metal-organic frameworks (L-MOFs). The pyridyl nitrogen atoms provide ideal coordination sites for metal ions, while the conjugated backbone serves as a fluorophore, whose emission can be modulated by the presence of specific analytes.

MOFs derived from DPyBz and its analogues are effective chemosensors for various metal ions, often operating via a luminescence quenching or enhancement mechanism. The detection process relies on the interaction between the analyte and the MOF's framework, which alters the energy transfer pathways and thus the luminescent output.

For example, zinc-based MOFs have been extensively studied for this purpose. A 3D coordination polymer, {[Zn₂(1,4-bpyvna)(1,3,5-BTC)(OH)]·H₂O}n, where 1,4-bpyvna is the derivative 1,4-bis(2-(pyridin-4-yl)vinyl)naphthalene, demonstrates high sensitivity and selectivity for Hg²⁺ ions in a DMF solution. acs.org The addition of Hg²⁺ causes the emission color to shift from blue to yellow, with a low detection limit of 0.057 ppm. acs.org Similarly, other Zn(II) coordination polymers have been designed to detect Fe³⁺ ions. acs.orgmdpi.comtandfonline.com The quenching mechanism for Fe³⁺ is often attributed to competitive energy absorption between the framework and the Fe³⁺ ions. mdpi.comtandfonline.com

Cadmium-based MOFs also show promise as sensors. Two Cd(II)-MOFs incorporating pyridylbenzimidazole ligands have been synthesized and shown to be effective fluorescence sensors for Fe³⁺. bohrium.com Another Cd(II) coordination polymer can detect multiple species, including Cr₂O₇²⁻ and MnO₄⁻ anions, through luminescence quenching. acs.org

Table 1: Performance of this compound-Based MOFs in Metal Ion Sensing

| Framework Name/Formula | Target Ion(s) | Sensing Mechanism | Detection Limit (LOD) | Quenching Constant (Ksv) (M⁻¹) | Reference |

| {[Zn₂(1,4-bpyvna)(1,3,5-BTC)(OH)]·H₂O}n | Hg²⁺ | Luminescence Quenching | 0.057 ppm | Not specified | acs.org |

| {[Zn₂(Hbtc)₂(BTD-bpy)(MeOH)₂]·MeOH}n | Fe³⁺ | Turn-on-Turn-off | Not specified | Not specified | acs.org |

| {[Zn₂(1,4-ndc)₂(BTD-bpy)]·0.5MeOH·H₂O}n | Fe³⁺ | Luminescence Quenching | Not specified | Not specified | acs.org |

| {[Zn(dptz)(1,4-bdc)(H₂O)]n} | Fe³⁺ | Luminescence Quenching | Not specified | 1.61 × 10³ | mdpi.com |

| {[Zn(dptz)(1,4-bdc)(H₂O)]n} | Cr₂O₇²⁻ | Luminescence Quenching | Not specified | 1.26 × 10⁴ | mdpi.com |

| [Zn(L)(1,4-NDA)]n & [Cd₂(L)(TDCA)₂(H₂O)₂·0.5CH₃CN]n (L = pyridylbenzimidazole ligand) | Fe³⁺ | Luminescence Quenching | Not specified | Not specified | bohrium.com |

The porous and functionalizable nature of DPyBz-based MOFs makes them excellent candidates for detecting small organic molecules, particularly nitroaromatics, which are common pollutants and explosives. The electron-deficient nature of nitroaromatics facilitates their interaction with the electron-rich MOF framework, often leading to efficient luminescence quenching through photoinduced electron transfer.

A Zn-MOF, [Zn(bpeb)₀.₅(tcpb)₀.₅]·G (where bpeb is 1,4-bis[2-(4-pyridyl)ethenyl]benzene), acts as a selective colorimetric sensor for 2,4,6-trinitrophenol (TNP). researchgate.net Another study reported two new coordination polymers, [Cd(HL1)(L2)] and [Zn(HL1)(L2)], which are prospective luminescence sensors for the highly sensitive detection of nitroaromatic analytes. researchgate.net The observed fluorescence quenching was corroborated by theoretical calculations. researchgate.net

Zinc-based MOFs have also been developed as dual-functional sensors. For instance, four new Zn(II)-MOFs constructed with different N-containing linkers, including a derivative of DPyBz, were shown to be effective fluorescent sensors for both Fe³⁺ and acetylacetone. researchgate.netrsc.org Furthermore, a highly porous MOF, Zn₂(TCPP)(DPyBz), has demonstrated selective capture of CO₂ and light hydrocarbons, indicating its potential for environmental protection applications. ossila.com

Table 2: this compound-Based MOFs for Small Molecule Sensing

| Framework Name/Formula | Target Analyte(s) | Sensing Mechanism | Key Finding | Reference |

| [Zn(bpeb)₀.₅(tcpb)₀.₅]·G | 2,4,6-trinitrophenol | Colorimetric | Selective sensor for TNP. | researchgate.net |

| [Cd(HL1)(L2)] & [Zn(HL1)(L2)] | Nitroaromatics | Luminescence Quenching | Potential for highly sensitive detection. | researchgate.net |

| {[Zn₂(L4)(BTEC)]·H₂O}n (L4 = 1,4-bis(1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)methyl)benzene) | Acetylacetone | Luminescence Quenching | Dual-functional sensor also detects Fe³⁺. | researchgate.netrsc.org |

| Zn₂(TCPP)(DPyBz) | CO₂, light hydrocarbons | Adsorption | Shows selective capture, useful for environmental applications. | ossila.com |

| [Zn₂(L)(BDC)₂]·2DMF·MeOH·H₂O | Nitroaromatics | Luminescence Quenching | Exhibits excellent water and pH stability, potential luminescent probe. | rsc.org |

Metal Ion Sensing

Functional Materials for Optoelectronics

The extended π-conjugated system of this compound and its derivatives, particularly those with vinyl or ethynyl (B1212043) linkers, gives rise to interesting photophysical properties. These properties are exploited in the design of advanced optoelectronic materials where luminescence can be controlled or switched by external stimuli.

Materials incorporating DPyBz derivatives often exhibit strong fluorescence. This luminescence is highly sensitive to the molecular environment, including solvent polarity and the presence of guest molecules. This sensitivity forms the basis for luminescence switching.

Coordination polymers (CPs) containing the diolefin ligand 1,4-bis((E)-2-(pyridin-4-yl)vinyl)benzene (a DPyBz derivative) exhibit characteristic luminescence due to their conjugated C=C double bonds. acs.org This luminescence changes drastically upon [2+2] photocycloaddition reactions, where the double bonds react to form cyclobutane (B1203170) rings. The formation of the cyclobutane interrupts the π-conjugation, leading to a significant shift or quenching of the emission. acs.org For instance, in one study, the emission intensity and quantum yield of a CP increased 71-fold and 7.5-fold, respectively, during the first step of a photocycloaddition reaction. acs.org

Luminescence switching can also be triggered by analytes. Zinc(II) coordination polymers have been shown to act as multi-responsive luminescence sensors. The fluorescence of these materials can be quenched by ions such as Fe³⁺ or enhanced by others, providing a "turn-off" or "turn-on" response. acs.org For example, one Zn(II)-based MOF exhibits an unusual luminescence enhancement–quenching ("turn-on–turn-off") sensing mechanism for Fe³⁺. acs.org This switching behavior is critical for the development of smart materials for sensing and optical data storage.

Chiroptical switches are materials that can reversibly change their chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), in response to an external stimulus. This behavior is highly desirable for applications in chiral sensing, enantioselective catalysis, and information processing.

A reversible chiroptical switching behavior was observed in a 3D coordination polymer constructed from Cd²⁺ and the diolefin ligand 1,4-bis((E)-2-(pyridin-4-yl)vinyl)benzene. acs.org This CP crystallizes in a chiral space group, forming helical chains. Upon irradiation, the material undergoes a [2+2] photocycloaddition reaction, which alters the chiral arrangement of the ligands and, consequently, the CD signal. acs.org This process is reversible, allowing the material's chiroptical properties to be switched on and off with light. acs.org

In a different approach, chiroptical switching was achieved through the co-assembly of achiral DPyBz with a chiral phenylalanine-glycine derivative hydrogelator. kinampark.com In this system, the stoichiometry of the two components was found to be an effective tool for controlling the inversion of supramolecular chirality. The inversion is mediated by a delicate balance between intermolecular hydrogen bonding and π–π stacking interactions. kinampark.com At different stoichiometric ratios, the molecular packing mode changes, leading to an inversion of the handedness of the self-assembled chiral nanostructures. kinampark.com This demonstrates a simple yet effective method for controlling and switching supramolecular chirality. kinampark.com More recently, the in-situ reaction of 1,4-bis((E)-2-(pyridin-4-yl)vinyl)benzene with chiral (+)- or (-)-camphorsulfonic acid produced monomer crystals showing strong CPL, which could be converted to single-crystal polyionic polymers via photo-induced polymerization, retaining the chiroptical properties. nih.gov

Explorations in Organic Light-Emitting Diode (OLED) Components

While this compound is not typically a primary component in commercial OLEDs, its structural motifs are of considerable interest in the design of materials for various layers within an OLED device. The incorporation of pyridine (B92270) rings into aromatic systems is a well-established strategy for developing electron-transporting materials (ETMs) and host materials for phosphorescent emitters. The nitrogen atom in the pyridine ring lowers the energy level of the lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and transport from the cathode. researchgate.net

Research into related compounds demonstrates the significance of the pyridyl-benzene structure. For instance, derivatives like 1,3,5-tri(pyridin-4-yl)benzene (B1590726) are explored for their potential in OLED technology. Platinum-based metallacycles that incorporate this compound as a ligand have been synthesized and their photophysical properties studied, revealing luminescent characteristics that are fundamental to OLED operation. mdpi.com These studies investigate the optical properties of such complexes, which are influenced by solvent polarity and aggregation, a key factor in the performance of OLEDs. mdpi.com

Furthermore, the development of terpyridine-modified chrysene (B1668918) derivatives as electron transporters highlights the drive to improve the lifetime and efficiency of phosphorescent OLEDs. rsc.org While not a direct application of this compound, this research underscores the importance of the pyridyl functional group in designing next-generation OLED materials. The core structure of this compound provides a rigid and electronically tunable platform that can be chemically modified to create more complex molecules with optimized properties for use in OLEDs, such as improved charge transport and enhanced luminescence.

Magnetic Studies of Coordination Compounds

In one study, a family of pillared, layered frameworks with the general formula [Co₃(imda)₂(L)₃]·(L)n·xH₂O was synthesized, where L included this compound. nii.ac.jp The magnetic properties of these cobalt(II) frameworks were investigated. The intralayer antiferromagnetic interactions within the kagomé lattice lead to spin frustration. A key finding was that the critical temperature (Tc) for magnetic ordering shifts to lower temperatures as the interlayer distance, dictated by the length of the N,N'-pillar ligand, increases. This demonstrates that the magnetic coupling between the layers can be systematically tuned by changing the pillar ligand, with this compound serving as a crucial component in this tuning process. nii.ac.jp

Another example is a three-dimensional coordination polymer, [Mn₁.₅(L)(dpb)·H₂O]·H₂O (where dpb is this compound), which was found to exhibit antiferromagnetic behavior. Similarly, a one-dimensional dicopper coordination polymer linked by this compound has been synthesized, and its magnetic properties were a key aspect of the investigation.